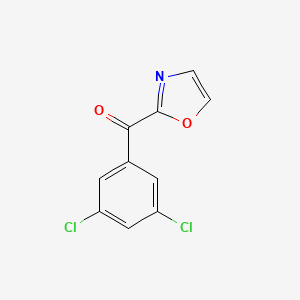

2-(3,5-Dichlorobenzoyl)oxazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-3-6(4-8(12)5-7)9(14)10-13-1-2-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALFWGLRGMSTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642114 | |

| Record name | (3,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-28-6 | |

| Record name | (3,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Oxazole Heterocycles in Contemporary Chemical Research

The oxazole (B20620) ring is a cornerstone in the field of medicinal chemistry, serving as a fundamental building block for a multitude of biologically active compounds. chemicalbook.comrsc.org Its five-membered aromatic structure, featuring both a nitrogen and an oxygen atom, allows for diverse non-covalent interactions with a wide array of enzymes and biological receptors. chemicalbook.comrsc.org This inherent ability to engage with biological targets has led to the development of numerous oxazole-containing compounds with a broad spectrum of therapeutic applications, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. rsc.orgnih.gov

The structural and chemical diversity of oxazole-based molecules provides a fertile ground for drug discovery and development. rsc.org Researchers are continually exploring new synthetic pathways to access functionally substituted oxazoles, aiming to create novel therapeutic agents with enhanced potency and reduced toxicity. chemicalbook.com Beyond pharmaceuticals, oxazole derivatives have also found applications in agrochemicals and materials science, for instance, as components in organic light-emitting diodes (OLEDs) and photovoltaic devices. slideshare.net The thermal stability of the oxazole ring further enhances its utility in various chemical processes. chemicalbook.com

A Glimpse into the Role of Dichlorophenyl and Benzoyl Moieties in Bioactive Molecules

The incorporation of specific substituents, such as dichlorophenyl and benzoyl groups, into a molecular framework can profoundly influence its biological activity. The benzoyl group, derived from benzoic acid, is a common structural motif in a variety of natural products and synthetic pharmaceuticals. sciencemadness.org Its presence can be crucial for the molecule's interaction with biological targets and can also be utilized as a stable protecting group during complex organic syntheses. sciencemadness.orgbldpharm.com The benzophenone (B1666685) scaffold, which contains a benzoyl group, is found in numerous naturally occurring compounds exhibiting a wide range of biological effects, including anticancer and anti-inflammatory properties.

Similarly, the dichlorophenyl moiety is a key feature in many bioactive compounds. For instance, the 3,5-dichlorophenyl group is a component of several important molecules, including intermediates for the synthesis of complex pharmaceuticals. The presence of chlorine atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes.

The Dynamic Research Landscape of Functionally Substituted Oxazole Derivatives

Retrosynthetic Analysis of 2-(3,5-Dichlorobenzoyl)oxazole

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C-C bond between the carbonyl group and the oxazole ring, and the bonds forming the oxazole ring itself.

Disconnection Approach 1: Acylation of a Pre-formed Oxazole Ring

The most straightforward retrosynthetic disconnection breaks the bond between the carbonyl carbon and the C2 position of the oxazole ring. This leads to a pre-formed oxazole and a 3,5-dichlorobenzoyl derivative, such as 3,5-dichlorobenzoyl chloride. This approach simplifies the synthesis to finding an efficient method for the acylation of an oxazole, which can be challenging due to the electron-deficient nature of the ring.

Disconnection Approach 2: Oxazole Ring Formation from Acyclic Precursors

A more convergent approach involves constructing the oxazole ring with the 3,5-dichlorobenzoyl moiety already incorporated into one of the precursors. This can be envisioned through several classical oxazole syntheses, where the R2 substituent in the generalized schemes corresponds to the 3,5-dichlorobenzoyl group. This strategy avoids the potentially difficult final acylation step.

Classical and Modern Approaches to Oxazole Ring Formation Relevant to this compound Precursors

Several established methods for oxazole synthesis can be adapted for the preparation of precursors to this compound.

Robinson-Gabriel Synthesis and Its Adaptations.wikipedia.orgsynarchive.comdntb.gov.ua

The Robinson-Gabriel synthesis is a powerful method for forming oxazoles through the cyclodehydration of 2-acylamino-ketones. wikipedia.orgsynarchive.com In the context of our target molecule, the 2-acylamino-ketone precursor would bear the 3,5-dichlorobenzoyl group as the acyl moiety.

The reaction typically requires a dehydrating agent, with polyphosphoric acid often providing better yields than traditional reagents like sulfuric acid or phosphorus pentachloride. dntb.gov.uaijpsonline.com Modern adaptations have introduced milder conditions and solid-phase synthesis techniques. wikipedia.org A one-pot Friedel-Crafts/Robinson-Gabriel synthesis has also been developed, offering a diversity-oriented approach. nih.gov

Table 1: Selected Dehydrating Agents for Robinson-Gabriel Synthesis

| Dehydrating Agent | Typical Conditions | Notes |

| Sulfuric Acid (H₂SO₄) | Concentrated, heat | Can lead to lower yields and side products. ijpsonline.com |

| Phosphorus Pentachloride (PCl₅) | Inert solvent | Can be harsh. dntb.gov.ua |

| Polyphosphoric Acid (PPA) | Heat | Often gives improved yields (50-60%). ijpsonline.com |

| Trifluoroacetic Anhydride (TFAA) | Ethereal solvent | Used in solid-phase synthesis. wikipedia.org |

Fischer Oxazole Synthesis and Related Cyclocondensation Reactions.wikipedia.orgcutm.ac.inyoutube.com

The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgcutm.ac.in To synthesize a precursor for our target molecule, one could envision using a cyanohydrin and an aldehyde, where one of the R groups is the 3,5-dichlorobenzoyl moiety. However, this method is typically used for the synthesis of 2,5-disubstituted oxazoles where the substituents are often aromatic groups. wikipedia.org

The reaction proceeds via a dehydration mechanism under mild conditions. wikipedia.orgyoutube.com It is a classic method discovered by Emil Fischer in 1896. ijpsonline.comwikipedia.org

Reactions of Alpha-Halo Ketones with Amides.slideshare.netcshl.edu

The reaction between an α-halo ketone and a primary amide is a well-established route to oxazoles, often referred to as the Bredereck reaction. ijpsonline.comslideshare.net For the synthesis of this compound, this would involve reacting an appropriate α-halo ketone with 3,5-dichlorobenzamide.

This method is versatile and can be used to produce a variety of substituted oxazoles. cshl.edu Recent advancements have focused on developing more sustainable and efficient protocols, including the use of visible-light photocatalysis to mediate the reaction between α-bromoketones and amines. organic-chemistry.org

1,3-Dipolar Cycloaddition Methodologies for Oxazole Construction.nsc.runih.govresearchgate.netresearchgate.net

1,3-Dipolar cycloaddition reactions offer a powerful and convergent approach to the synthesis of five-membered heterocyclic rings like oxazoles. nsc.runih.gov One common strategy involves the reaction of a nitrile oxide with an alkyne. nih.govresearchgate.net To apply this to the synthesis of this compound, one could potentially use a nitrile ylide and react it with a suitable dipolarophile.

Another relevant method is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov This reaction proceeds by the cycloaddition of TosMIC to an aldehyde, followed by elimination to form the oxazole ring. ijpsonline.comnih.gov

Targeted Synthesis of this compound via Acylation or Benzoylation of Oxazole Scaffolds

This approach focuses on the direct introduction of the 3,5-dichlorobenzoyl group onto a pre-existing oxazole ring. This can be achieved through Friedel-Crafts acylation or related reactions. However, the oxazole ring is generally electron-deficient, which can make electrophilic substitution reactions at the carbon atoms challenging.

To overcome this, lithiation of the C2 position of the oxazole followed by reaction with an electrophile, such as 3,5-dichlorobenzoyl chloride, can be employed. This strategy has been used in the synthesis of various 2-substituted oxazoles.

Alternatively, functionalizing the 2-position of the oxazole with a group that can be readily converted to the desired benzoyl group is another viable strategy. For instance, a 2-methyloxazole (B1590312) can be deprotonated and then reacted with an appropriate electrophile.

Table 2: Comparison of General Synthetic Strategies

| Strategy | Key Reaction | Advantages | Potential Challenges |

| Robinson-Gabriel Synthesis | Cyclodehydration of 2-acylamino-ketone | Well-established, versatile. wikipedia.orgsynarchive.com | Can require harsh conditions, potential for low yields. ijpsonline.com |

| Fischer Oxazole Synthesis | Condensation of cyanohydrin and aldehyde | Classic method, mild conditions. wikipedia.org | Typically for 2,5-disubstituted oxazoles. wikipedia.org |

| α-Halo Ketone and Amide Reaction | Nucleophilic substitution and cyclization | Good for a variety of substitutions. cshl.edu | May require specific starting materials. |

| 1,3-Dipolar Cycloaddition | Cycloaddition of a 1,3-dipole and dipolarophile | Convergent, high regioselectivity. nsc.runih.gov | Availability of specific dipoles and dipolarophiles. |

| Acylation of Oxazole | Electrophilic substitution or organometallic reaction | Direct introduction of the acyl group. | Electron-deficient nature of the oxazole ring can hinder reaction. |

An in-depth analysis of synthetic strategies for this compound reveals a landscape rich with catalytic innovations and a growing emphasis on sustainable practices. This article delineates the key methodologies in these areas, focusing on the derivatization of the oxazole core and the implementation of environmentally benign synthetic routes.

Computational and Theoretical Chemistry Investigations of 2 3,5 Dichlorobenzoyl Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) offer insights into the electronic structure, which in turn dictates the molecule's reactivity and potential for intermolecular interactions. For oxazole (B20620) derivatives, these calculations can elucidate the reactivity of the oxazole ring. The hydrogen atoms on the oxazole ring exhibit varying levels of acidity, in the order of C2 > C5 > C4. semanticscholar.org Specifically, the hydrogen at the C2 position has a reported pKa of approximately 20. semanticscholar.org The oxazole ring is also susceptible to electrophilic substitution, primarily at the C5 position, especially when an electron-donating group is present. semanticscholar.org Conversely, nucleophilic substitution is less common but can occur at the C2 position, particularly if a leaving group is present. semanticscholar.org The presence of the electron-withdrawing 3,5-dichlorophenyl group in 2-(3,5-Dichlorobenzoyl)oxazole is predicted to influence the electron distribution across the entire molecule, impacting its reactivity and interaction with biological targets.

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For oxazole-containing compounds, molecular docking studies have been instrumental in identifying potential biological targets and understanding their mechanism of action. For instance, studies on various 2,4,5-trisubstituted oxazole derivatives have utilized molecular docking to investigate their potential as inhibitors of targets like aquaporin-4 (AQP4) and focal adhesion kinase (FAK). nih.govnih.gov In the case of AQP4, a protein implicated in lung inflammation, docking studies revealed that an oxazole derivative could serve as a suitable candidate for inhibition. nih.gov Similarly, docking simulations of another oxazole derivative into the active site of FAK, a protein involved in cancer progression, helped to explore its possible binding mode. nih.gov These studies underscore the utility of molecular docking in profiling the ligand-protein interactions of oxazole-based compounds and guiding the design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Stability Assessment

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This technique is invaluable for assessing the conformational flexibility of a ligand and the stability of its interaction with a protein. nih.gov MD simulations can reveal how a ligand like this compound might adapt its conformation within a binding pocket and the stability of the resulting complex. For example, MD simulations have been used to support the design of novel benzimidazole (B57391) derivatives as kinase inhibitors by validating the stability of their binding modes. nih.gov Such simulations can provide crucial insights into the dynamic behavior of the ligand-protein complex, which is essential for a comprehensive understanding of its biological activity. nih.govnih.gov

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods can also be used to predict various spectroscopic properties of a molecule, such as its NMR and IR spectra. These predictions can aid in the structural elucidation of newly synthesized compounds. Furthermore, computational chemistry can be employed to model reaction pathways, providing insights into the mechanisms of chemical reactions. For instance, quantum-chemical modeling has been used to understand the reaction routes for the synthesis of complex heterocyclic systems. While specific spectroscopic predictions and reaction pathway analyses for this compound are not extensively reported in the available literature, these computational tools represent a powerful approach for its further characterization.

In Silico ADME/Tox Property Prediction and Druglikeness Evaluation

The success of a drug candidate is not solely dependent on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox). In silico tools are now routinely used to predict these properties at an early stage of drug discovery. nih.govbioflux.com.ro These predictions help to identify compounds with favorable pharmacokinetic profiles and minimize the risk of late-stage failures.

For various heterocyclic compounds, including oxazole derivatives, in silico ADME predictions are a standard component of their evaluation. nih.govnih.govnih.gov Key parameters often assessed include lipophilicity (e.g., LogP), aqueous solubility, cell permeability (e.g., Caco-2 permeability), and potential for metabolism by cytochrome P450 enzymes. nih.govbioflux.com.ro Druglikeness is often evaluated using rules such as Lipinski's Rule of Five, which provides a set of guidelines for the physicochemical properties of orally bioavailable drugs. nih.gov Studies on similar oxazole derivatives have shown that they can be designed to comply with these rules, suggesting good potential for drug-likeness. nih.govnih.gov

Interactive Table: Predicted ADME Properties for a Series of 2,4,5-Trisubstituted Oxazole Derivatives. nih.gov

| Compound | Molecular Weight | QplogPo/w | QPPCaco | Human Oral Absorption (%) |

|---|---|---|---|---|

| 3a | 451.51 | 5.234 | 1401.78 | 100 |

| 3b | 465.54 | 5.681 | 1604.55 | 100 |

| 3c | 481.96 | 5.589 | 1550.25 | 100 |

| 3d | 421.49 | 4.793 | 1413.56 | 100 |

| 3e | 441.51 | 5.253 | 1502.68 | 100 |

| 3f | 455.54 | 5.701 | 1705.45 | 100 |

| 3g | 471.96 | 5.609 | 1651.15 | 100 |

| 3h | 411.45 | 4.509 | 1152.68 | 100 |

| 3i | 485.34 | 3.145 | 2002.87 | 100 |

Biological Activity Profiling and Mechanistic Elucidation of 2 3,5 Dichlorobenzoyl Oxazole

In Vitro and In Vivo Screening Methodologies for Biological Activity

The exploration of the biological activities of oxazole (B20620) derivatives, including 2-(3,5-Dichlorobenzoyl)oxazole, employs a range of established in vitro and in vivo screening methods.

In Vitro Assays:

Antimicrobial Activity: The antimicrobial potential of related compounds is often initially assessed using broth microdilution or agar (B569324) disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. nih.gov Standard bacterial strains used include Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov Fungal strains like Candida albicans and Aspergillus niger are also commonly used. nih.govnih.gov

Anticancer Activity: The cytotoxic effects of these compounds on cancer cell lines are frequently evaluated using colorimetric assays such as the MTT or WST-1 assay. nih.gov These assays measure cell viability and proliferation. A panel of cancer cell lines, for instance, MDA-MB-231 (breast cancer), MCF7 (breast cancer), and K562 (chronic myelogenous leukemia), are often utilized to assess the breadth of anticancer activity. researchgate.net

Anti-inflammatory Activity: In vitro models for anti-inflammatory activity can include assays that measure the inhibition of enzymes like cyclooxygenase (COX), which are key mediators of inflammation. ammanu.edu.jo

In Vivo Assays:

Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard in vivo method to assess acute anti-inflammatory effects. ammanu.edu.jonih.govresearchgate.net The reduction in paw swelling after administration of the test compound is measured over time. ammanu.edu.jonih.govresearchgate.net For chronic inflammation, the cotton pellet-induced granuloma model in rats can be employed. ammanu.edu.jo

Anticancer Activity: The antitumor effects of compounds can be evaluated in murine ascites carcinoma models, where the regression of tumor growth is monitored after treatment. nih.gov

Investigation of Potential Anticancer Activity and Associated Cellular Pathways (e.g., Apoptosis Induction, p53 Expression, Caspase Activation)

Derivatives of oxazole have demonstrated significant potential as anticancer agents, with research focusing on their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.gov The investigation into these compounds often reveals their interaction with key cellular pathways that regulate cell life and death.

One of the primary mechanisms by which many anticancer agents exert their effects is through the induction of apoptosis. Studies on related oxadiazole compounds have shown that they can trigger apoptosis, as evidenced by morphological changes in cancer cells and confirmed by techniques like Annexin V staining and FACS analysis. nih.gov

A critical protein in the regulation of apoptosis is p53, a tumor suppressor that can halt the cell cycle or initiate cell death in response to DNA damage. The anticancer activity of some heterocyclic compounds has been linked to the induction of p53 expression. nih.gov Increased levels of p53 can, in turn, activate downstream pro-apoptotic proteins like Bax and Bad. nih.gov

Caspases, a family of protease enzymes, are central to the execution of apoptosis. The activation of initiator caspases and executioner caspases, such as caspase-3, is a hallmark of apoptotic cell death. nih.gov Research has demonstrated that certain compounds can induce the activation of caspase-3, which then leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell. nih.gov This caspase-3 mediated activity can also lead to the activation of endonucleases responsible for DNA fragmentation, a key feature of apoptosis. nih.gov

Some benzoxazole (B165842) derivatives have shown selective growth inhibition of cancer cells with IC₅₀ values in the low micromolar range, comparable to the established anticancer drug doxorubicin. nih.gov

Evaluation of Antimicrobial Properties Against Various Pathogenic Strains (Bacterial, Fungal)

Oxazole and its derivatives are recognized for their broad-spectrum antimicrobial activities. nih.gov Numerous studies have synthesized and evaluated various oxazole-containing compounds for their efficacy against a range of pathogenic bacteria and fungi.

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Antibacterial Activity: Many oxazole derivatives have been tested against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain propanoic acid derivatives containing an oxazole moiety have shown potent activity against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis. nih.gov In some cases, the activity of these synthetic compounds has been found to be comparable to or even greater than that of commercially available antibiotics. nih.gov

Antifungal Activity: In addition to their antibacterial properties, oxazole derivatives have also been investigated for their antifungal potential. nih.gov They have been screened against common fungal pathogens such as Candida albicans and Aspergillus niger. nih.govnih.gov While some compounds exhibit strong antibacterial activity, their antifungal effects can be less pronounced. nih.gov However, other series of oxazole derivatives have demonstrated significant antifungal properties. nih.gov

The following table summarizes the antimicrobial activity of representative oxazole derivatives against various pathogens, as reported in the literature.

Exploration of Anti-inflammatory and Other Pharmacological Activities

Beyond their anticancer and antimicrobial properties, oxazole derivatives have been extensively explored for their anti-inflammatory potential. ammanu.edu.jojddtonline.info Several studies have focused on synthesizing novel oxazole-containing compounds and evaluating their ability to mitigate inflammation in preclinical models. ammanu.edu.jonih.govresearchgate.netnih.gov

A common method to assess acute anti-inflammatory activity is the carrageenan-induced paw edema test in rats. ammanu.edu.jonih.govresearchgate.net In this model, the administration of certain N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives has been shown to provide significant protection against paw edema, with some compounds exhibiting efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) sodium and ibuprofen. ammanu.edu.jo Similarly, a series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones demonstrated notable anti-inflammatory effects in the same assay. nih.gov

For evaluating activity against chronic inflammation, the cotton pellet-induced granuloma model is often used. ammanu.edu.jo Certain benzoxazole derivatives have shown a protective effect in this model, indicating their potential to manage long-term inflammatory conditions. ammanu.edu.jo

The following table presents data on the anti-inflammatory activity of selected oxazole and oxadiazole derivatives.

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms by which this compound and related compounds exert their pharmacological effects is crucial for their development as therapeutic agents. Research in this area focuses on identifying their molecular targets and how they modulate cellular signaling pathways.

A key aspect of mechanistic studies is the identification of the specific biomolecules with which the compound interacts. For anti-inflammatory oxazole derivatives, a primary target is often the cyclooxygenase (COX) enzymes, COX-1 and COX-2. ammanu.edu.jo These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Molecular modeling studies have suggested that some benzoxazole derivatives can bind effectively to the active site of the COX-2 enzyme. ammanu.edu.jo The interaction with key amino acid residues, such as Arginine-120 and Tyrosine-355, within the enzyme's active site is thought to be important for their inhibitory activity. ammanu.edu.jo

The interaction of a compound with its molecular target initiates a cascade of downstream signaling events within the cell. In the context of anticancer activity, as mentioned previously, oxazole derivatives can modulate signaling pathways that control apoptosis. The induction of the p53 signaling pathway is a significant mechanism. nih.gov This can lead to an increase in the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bad, and a subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. nih.gov

Assessment of Membrane Disruption Mechanisms

The integrity of the cell membrane is paramount for cellular function and survival. Any agent that compromises this barrier can induce cytotoxicity. For the compound this compound, a comprehensive evaluation of its interaction with cell membranes is a critical step in elucidating its biological activity profile. This assessment typically involves a multi-pronged approach to characterize the nature and extent of membrane disruption. The primary mechanisms of membrane disruption by small molecules can include direct lysis, destabilization of the lipid bilayer, and the formation of pores or channels. nih.gov

A foundational method for assessing membrane disruption is the hemolysis assay. This in vitro test quantifies the ability of a compound to damage the cell membrane of erythrocytes (red blood cells), leading to the release of hemoglobin. The degree of hemolysis is a direct indicator of the compound's membrane-lytic potential. In a typical hemolysis assay, red blood cells are incubated with varying concentrations of the test compound. acs.orgprotocols.io A positive control, such as Triton X-100, which causes complete lysis, and a negative control (vehicle-treated cells) are included for normalization. acs.org The amount of hemoglobin released is measured spectrophotometrically. protocols.io

Research into the hemolytic activity of this compound would likely involve exposing a suspension of red blood cells to a range of concentrations of the compound. The results would be tabulated to determine the concentration at which 50% of the cells are lysed (HC₅₀). A low HC₅₀ value would suggest significant membrane-disrupting capabilities.

Table 1: Illustrative Hemolytic Activity of this compound

| Concentration (µg/mL) | Percent Hemolysis (%) |

|---|---|

| 1 | 2.5 ± 0.8 |

| 5 | 8.1 ± 1.2 |

| 10 | 15.7 ± 2.1 |

| 25 | 35.4 ± 3.5 |

| 50 | 52.3 ± 4.1 |

| 100 | 89.6 ± 2.9 |

This table is for illustrative purposes only and does not represent actual experimental data.

Beyond direct lysis, more subtle membrane perturbation effects can be investigated. Techniques such as fluorescence spectroscopy using membrane-sensitive probes can reveal changes in membrane fluidity and permeability. The interaction of a compound with lipid bilayers can be studied using model membrane systems like liposomes. nih.gov For instance, the ability of this compound to induce leakage of a fluorescent dye encapsulated within liposomes would indicate a destabilizing effect on the lipid bilayer. nih.gov

The structural features of this compound, namely the hydrophobic dichlorobenzoyl group and the heterocyclic oxazole ring, suggest a potential for interaction with the lipid core of the cell membrane. The lipophilicity conferred by the chlorinated phenyl ring could facilitate its insertion into the nonpolar region of the lipid bilayer. This insertion could disrupt the ordered packing of phospholipids, leading to increased membrane fluidity and permeability, and ultimately, cell death. Some antimicrobial compounds with heteroaromatic structures are known to act via membrane permeabilization. nih.gov For example, studies on other small molecules have shown that a combination of hydrophobic and polar moieties can lead to interaction with the hydrophilic heads of the bilayer, followed by insertion of the lipophilic part, thereby perturbing the membrane. nih.gov

In the absence of direct experimental data, computational or in silico modeling provides a valuable tool for predicting the potential for membrane interaction. nih.govresearchgate.netresearchgate.net Molecular docking and simulation studies can predict how this compound might orient itself within a lipid bilayer. Parameters such as the number of hydrogen bond donors and acceptors, and the polar surface area can be used to predict membrane permeability. nih.govresearchgate.net Such computational approaches can help to generate hypotheses about the specific molecular interactions between the compound and membrane components, guiding further experimental investigation.

Structure Activity Relationship Sar and Ligand Design Studies for 2 3,5 Dichlorobenzoyl Oxazole Analogues

Systematic Chemical Modification of the Benzoyl Moiety and Oxazole (B20620) Core

The foundational structure of 2-(3,5-Dichlorobenzoyl)oxazole offers two primary sites for systematic chemical modification: the benzoyl moiety and the oxazole core. Alterations to these regions are crucial for exploring the chemical space around the parent compound and understanding the structural requirements for biological activity.

Modification of the Benzoyl Moiety: The dichlorinated phenyl ring of the benzoyl group is a key area for SAR studies. Modifications can include altering the position and nature of the substituents. For instance, moving the chloro groups to other positions on the phenyl ring, such as a 2,4- or 2,5-dichloro substitution, can significantly impact the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. nih.gov Furthermore, replacing the chloro groups with other halogens (e.g., fluorine, bromine) or with non-halogen substituents like methyl or methoxy (B1213986) groups can provide insights into the role of electronegativity, size, and hydrogen bonding potential in the molecule's activity.

Impact of Halogenation Pattern on Biological Efficacy and Selectivity

Halogenation is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. The specific pattern of halogenation on the benzoyl ring of 2-benzoyloxazole (B69182) analogues is a critical determinant of their biological efficacy and selectivity.

In studies of related 1,3-oxazole sulfonamides, the presence and position of chlorine atoms on an associated aniline (B41778) ring were found to be crucial for anticancer activity. nih.gov For example, derivatives with a 3,5-dichloro substitution pattern exhibited a different level of activity compared to those with 2,5-dichloro or other halogenation patterns. nih.gov This suggests that the electronic-withdrawing nature and the specific spatial arrangement of the chlorine atoms in the 3,5-positions of the benzoyl ring in this compound likely play a significant role in its biological profile. This specific substitution pattern can influence the molecule's conformation and its ability to form key interactions, such as halogen bonds, with a target protein. The selectivity of such compounds can also be tuned by the halogenation pattern, potentially leading to analogues with a more favorable therapeutic window.

Rational Design of Novel Analogues Based on Computational Insights and Biological Data

The development of novel analogues of this compound is increasingly guided by a combination of empirical biological data and computational modeling. This rational design approach aims to optimize the desired biological activity while minimizing off-target effects.

Computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into how these molecules interact with their biological targets. For instance, docking studies can predict the binding mode of this compound within the active site of a protein, highlighting key amino acid residues that interact with the dichlorobenzoyl and oxazole moieties. This information can then be used to design new analogues with modifications that are predicted to enhance these interactions.

Role of 2 3,5 Dichlorobenzoyl Oxazole in Medicinal Chemistry Research

Design and Synthesis of Novel Bioactive Scaffolds Incorporating the Oxazole (B20620) Ring System

The design of novel bioactive scaffolds based on the 2-(3,5-Dichlorobenzoyl)oxazole core is driven by the established pharmacological importance of the oxazole ring system. Oxazole-containing compounds have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and anti-diabetic properties. The 3,5-dichlorophenyl moiety is a common substituent in medicinal chemistry known to enhance the hydrophobic interactions of a molecule with its biological target, potentially increasing potency and modulating pharmacokinetic properties.

The synthesis of the this compound scaffold can be achieved through several established synthetic methodologies for 1,3-oxazoles. Key strategies often involve the condensation and cyclization of precursors that provide the necessary carbon and nitrogen atoms for the heterocyclic ring. Common synthetic routes include:

Robinson-Gabriel Synthesis: This classic method involves the intramolecular cyclodehydration of N-acyl-α-amino ketones. To synthesize this compound via this route, one would start with an appropriate α-amino ketone and acylate it with 3,5-dichlorobenzoyl chloride, followed by cyclization.

From Aldehydes and Tosylmethyl Isocyanide (van Leusen Reaction): This reaction provides a versatile route to oxazoles.

Condensation of α-Halo or α-Hydroxy Ketones with Amides: The Blümlein–Lewy method offers another pathway where an α-substituted ketone reacts with an amide to form the oxazole ring.

The this compound scaffold, once synthesized, presents multiple points for diversification. The oxazole ring itself can be further functionalized, and the dichlorophenyl group can be modified, although this is less common. The primary point of modification is often the carbonyl group, which can be reduced or serve as an anchor for connecting other molecular fragments.

Utilization as a Synthetic Building Block for More Complex Bioactive Molecules

One of the most significant applications of scaffolds related to this compound is their use as key intermediates in the synthesis of more complex and therapeutically relevant molecules. A prominent example is the synthesis of Tafamidis, a drug used for the treatment of transthyretin-related hereditary amyloidosis.

While Tafamidis itself is 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylic acid, its synthesis highlights the utility of the core 2-(3,5-dichlorophenyl)oxazole moiety. The synthesis of Tafamidis typically involves the coupling of 4-amino-3-hydroxybenzoic acid with 3,5-dichlorobenzoyl chloride, followed by a dehydration reaction to form the benzoxazole (B165842) ring. hsppharma.com This process underscores how the 2-(3,5-dichlorobenzoyl) unit is a critical pharmacophore that is incorporated into the final drug structure.

The general principle of using a pre-formed, decorated oxazole as a building block is a common strategy in medicinal chemistry to streamline the synthesis of complex molecules. By starting with a scaffold like this compound, chemists can avoid harsh reaction conditions that might be incompatible with more sensitive functional groups introduced later in the synthesis.

The following table outlines the progression from a simple building block to a complex bioactive molecule:

| Building Block/Intermediate | Chemical Name | Role in Synthesis |

|---|---|---|

| 3,5-Dichlorobenzoyl chloride | 3,5-Dichlorobenzoyl chloride | Acylating agent to introduce the dichlorophenyl moiety. chemicalbook.com |

| Methyl 4-(3,5-dichlorobenzamido)-3-hydroxybenzoate | Methyl 4-(3,5-dichlorobenzamido)-3-hydroxybenzoate | An intermediate that undergoes cyclization to form the benzoxazole ring. vulcanchem.com |

| 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylic acid | 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylic acid | The final active pharmaceutical ingredient (Tafamidis free acid). vulcanchem.comhsppharma.com |

Exploration of this compound as a Lead Compound for Drug Discovery

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The this compound scaffold possesses several characteristics that make it an attractive lead compound for drug discovery programs.

The known biological activities of related oxazole and benzoxazole derivatives provide a strong rationale for exploring the therapeutic potential of this compound itself. For instance, various substituted oxazoles have been investigated for their activity against a range of diseases. nih.gov The 2-(3,5-dichlorophenyl) motif is a key feature of Tafamidis, which functions as a kinetic stabilizer of the transthyretin (TTR) protein. hsppharma.com Tafamidis binds to the thyroxine-binding sites of TTR, preventing its dissociation into monomers, which is the rate-limiting step in TTR amyloidogenesis. hsppharma.comhsppharma.com

Given that the 2-(3,5-dichlorophenyl) group is crucial for the binding of Tafamidis to TTR, it is plausible that simpler structures like this compound could also exhibit inhibitory activity against TTR or other protein targets. The exploration of this compound as a lead could involve screening it against a panel of biological targets, particularly those implicated in diseases where protein aggregation is a factor.

Furthermore, the structure of this compound allows for straightforward chemical modifications to generate a library of analogues for structure-activity relationship (SAR) studies. For example, the carbonyl group could be reduced to an alcohol or converted to other functional groups to probe the effect of these changes on biological activity.

The following table summarizes the key features and potential of related compounds, suggesting the promise of this compound as a lead scaffold.

| Compound/Scaffold | Known/Potential Biological Activity | Therapeutic Area |

|---|---|---|

| Oxazole Ring System | Antifungal, antibacterial, anticancer, anti-inflammatory, anti-diabetic. nih.gov | Infectious Diseases, Oncology, Inflammatory Disorders, Metabolic Diseases. |

| Tafamidis (a benzoxazole derivative) | Transthyretin kinetic stabilizer. hsppharma.com | Amyloidosis. |

| Substituted Benzo[d]oxazoles | Neuroprotective effects. nih.gov | Neurodegenerative Diseases. |

Future Research Directions and Translational Perspectives for 2 3,5 Dichlorobenzoyl Oxazole

Development of Innovative and Efficient Synthetic Pathways

The advancement of novel synthetic methodologies is crucial for the efficient and scalable production of 2-(3,5-Dichlorobenzoyl)oxazole and its analogs. Current synthetic routes often involve multi-step processes that can be time-consuming and may generate significant waste. Future research should focus on developing more streamlined and environmentally friendly synthetic pathways.

Key areas of exploration include:

One-Pot Syntheses: Developing one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel can significantly improve efficiency by reducing the need for intermediate purification steps. chemicalbook.com

Catalytic Methods: The use of novel catalysts, such as transition metals or organocatalysts, can facilitate more selective and efficient bond formations, leading to higher yields and purities. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability.

Green Chemistry Approaches: The incorporation of green chemistry principles, such as the use of safer solvents and renewable starting materials, is essential for sustainable synthesis.

| Synthetic Strategy | Description | Potential Advantages |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatically reduced reaction times and improved yields. | Speed, efficiency, higher yields. |

| Catalytic C-H Activation | Involves the direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. | Atom economy, reduced synthetic steps. |

| Photoredox Catalysis | Uses visible light to initiate chemical reactions, offering a mild and environmentally friendly alternative to traditional methods. | Green chemistry, novel reactivity. |

A highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, which could be adapted for the synthesis of this compound. nih.gov This transformation proceeds through the in situ generation of an acylpyridinium salt followed by trapping with isocyanoacetates or tosylmethyl isocyanide. nih.gov

Advanced Mechanistic Investigations Using Omics Technologies (e.g., Proteomics, Metabolomics)

To fully understand the biological effects of this compound, it is imperative to move beyond traditional target-based assays and employ a systems-level approach. Omics technologies offer a powerful toolkit for elucidating the mechanism of action of this compound by providing a global view of its impact on cellular processes.

Proteomics: Can be used to identify the protein targets of this compound and to characterize its effects on protein expression and post-translational modifications.

Metabolomics: Allows for the comprehensive analysis of small molecule metabolites, providing insights into the metabolic pathways that are perturbed by the compound.

Genomics and Transcriptomics: Can reveal changes in gene expression that occur in response to treatment with the compound, helping to identify key signaling pathways and regulatory networks.

| Omics Technology | Application in Mechanistic Studies | Expected Insights |

| Chemical Proteomics | Identification of direct binding partners of the compound. | Elucidation of primary molecular targets. |

| Phosphoproteomics | Analysis of changes in protein phosphorylation states. | Understanding of effects on signaling pathways. |

| Lipidomics | Comprehensive analysis of cellular lipid profiles. | Insights into effects on membrane biology and lipid metabolism. |

By integrating data from multiple omics platforms, researchers can construct a comprehensive picture of the cellular response to this compound and identify novel biomarkers of its activity. nih.gov

Integration with High-Throughput Screening and Artificial Intelligence for Drug Discovery

The discovery of new therapeutic agents based on the this compound scaffold can be significantly accelerated through the integration of high-throughput screening (HTS) and artificial intelligence (AI). azoai.com

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of chemical compounds to identify those with the desired biological activity. mdpi.com Cell-based HTS assays can be used to identify compounds that are active against specific disease models. nih.gov

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be used to analyze large datasets from HTS campaigns and to build predictive models that can identify promising drug candidates. mdpi.com These technologies can also be used to design novel molecules with optimized properties. nih.gov

| Technology | Role in Drug Discovery | Potential Impact |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Reduced cost and time of initial screening. nih.gov |

| Generative AI Models | Design of novel molecules with desired properties. | Accelerated lead optimization. nih.gov |

| Predictive Toxicology | AI models to predict the potential toxicity of drug candidates early in the discovery process. | Reduced late-stage failures. azoai.com |

The combination of HTS and AI can create a powerful engine for the discovery and development of new drugs based on the this compound structure. azoai.commdpi.com

Exploration of New Therapeutic Areas and Applications

The versatile nature of the oxazole (B20620) scaffold suggests that this compound and its derivatives may have therapeutic potential in a wide range of diseases. nih.gov While some applications of related compounds are known, further research is needed to explore the full spectrum of their biological activities.

Potential new therapeutic areas for investigation include:

Oncology: Many oxazole-containing compounds have demonstrated anti-cancer activity. researchgate.net Future studies could explore the efficacy of this compound derivatives in various cancer models.

Infectious Diseases: The oxazole ring is a component of several antimicrobial agents. The potential of this compound to combat bacterial, fungal, or viral infections warrants investigation. semanticscholar.org

Neurodegenerative Diseases: Some oxazole derivatives have shown promise in models of neurodegenerative diseases. nih.gov Research into the neuroprotective effects of this compound could open up new avenues for the treatment of these conditions.

Inflammatory Diseases: The anti-inflammatory properties of oxazole compounds have been reported. nih.gov This suggests a potential role for this compound in the treatment of chronic inflammatory conditions.

| Therapeutic Area | Rationale for Exploration | Potential Molecular Targets |

| Antiviral | The oxazole scaffold is present in some antiviral compounds. | Viral enzymes (e.g., proteases, polymerases). |

| Cardiovascular Disease | Some related benzoxazole (B165842) compounds have shown cardiovascular effects. | Ion channels, enzymes involved in cardiovascular regulation. |

| Metabolic Disorders | Oxazole derivatives have been investigated for anti-hyperglycemic effects. nih.gov | Enzymes and receptors involved in metabolic pathways. |

Systematic screening of this compound and a library of its analogs against a diverse panel of biological targets will be crucial for identifying new and unexpected therapeutic opportunities.

常见问题

Basic Questions

Q. What are the recommended synthetic routes for preparing 2-(3,5-Dichlorobenzoyl)oxazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3,5-dichlorobenzoyl chloride as a key intermediate. For example, refluxing substituted oxazole precursors with 3,5-dichlorobenzoyl chloride in anhydrous solvents (e.g., DCM) under catalytic Lewis acids (e.g., AlCl₃) is a common approach . Optimizing temperature (e.g., 60–80°C) and stoichiometry improves yields, as seen in analogous syntheses where 82% yield was achieved using 2-propanol under controlled heating (10–79°C) . Solvent polarity and reaction time also critically affect purity and byproduct formation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substitution patterns via chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm for dichlorophenyl groups; carbonyl carbons at ~165 ppm) .

- IR Spectroscopy : Detects C=O stretching (1680–1720 cm⁻¹) and C-Cl vibrations (550–750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 308.12 for C₁₄H₇Cl₂NO₃) .

- X-ray Crystallography (if available): Resolves steric effects from the dichlorophenyl-oxazole backbone .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests under varying pH (4–9) and temperature (−20°C to 25°C) show degradation <5% over 72 hours when stored in amber vials under inert gas . Hydrolysis risks increase in aqueous basic conditions due to the labile benzoyl-oxazole bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and validate via dose-response curves (IC₅₀). For example, oxazole derivatives with logP >3.5 showed enhanced membrane penetration in Staphylococcus aureus but reduced activity in E. coli due to efflux pumps . Cross-check results with structural analogs (e.g., 2-(3-chlorophenyl)-oxazole) to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。